Home > Products > Screening Compounds P67811 > 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile
4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile - 754196-68-4

4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile

Catalog Number: EVT-4289827
CAS Number: 754196-68-4
Molecular Formula: C23H17N3O2S
Molecular Weight: 399.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Compound Description: This compound is a quinazolinone derivative synthesized via a two-step green chemistry approach using Deep Eutectic Solvent (DES) and microwave irradiation []. The first step involves synthesizing 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one in choline chloride:urea DES, followed by S-alkylation with methyl chloroacetate under microwave conditions.

Relevance: This compound is structurally related to 4-({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}methyl)benzonitrile as both share the core structure of a 3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl thioether. The primary difference lies in the substituent attached to the sulfur atom. In this compound, it is a methyl acetate group, whereas in the target compound, it is a 4-cyanobenzyl group. This difference highlights the potential for variations at the sulfur substituent while maintaining the central quinazolinone scaffold.

Methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate

Compound Description: This compound is another quinazolinone derivative whose crystal structure has been determined by X-ray diffraction []. The study elucidates the compound's planar quinazoline and methyl-substituted phenyl rings, nearly perpendicular to each other. The crystal structure exhibits intermolecular C-H…O interactions contributing to stability.

Relevance: Similar to 4-({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}methyl)benzonitrile, this compound features a 3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl thioether core. The variation lies in the 3-aryl substituent being p-methylphenyl and the sulfur substituent being a methyl propionate group. This structural similarity underscores the common structural motif of aryl substituted quinazolinone thioethers and allows for exploring the effects of different aryl substituents on the quinazolinone ring and the thioether side chain.

Na-[4-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-propargylamino]phenylacetyl]-L-glutamic Acid

Compound Description: This compound is an analogue of the potent thymidylate synthase (TS) inhibitor 2-Deamino-2-methyl-N 10 -propargyl-5,8-dideazafolic acid (ICI 198583) []. It was designed by replacing the p-aminobenzoic acid residue in ICI 198583 with a p-aminophenylacetic acid residue. While it exhibited moderate TS inhibition, it was significantly less potent than ICI 198583.

Relevance: Although this compound does not possess the thioether linkage present in 4-({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}methyl)benzonitrile, it highlights the importance of the quinazolinone core for biological activity, particularly as a TS inhibitor. The shared quinazolinone core, despite different substituents and functionalities, suggests that this moiety is critical for interaction with TS.

(4-Oxo-3-aryl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic Acid Arylidene/aryl-ethylidene-hydrazides

Compound Description: This class of compounds represents a series of S-alkylated thio-quinazolinone derivatives synthesized using microwave-assisted solvent-free reactions []. These derivatives were further modified by sequential condensation with hydrazine hydrate and various aromatic aldehydes to obtain the corresponding hydrazides. The resulting compounds were then subjected to Quantitative Structure-Activity Relationship (QSAR) studies to predict their biological activities.

Relevance: The core structure of (4-Oxo-3-aryl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid arylidene/aryl-ethylidene-hydrazides closely resembles that of 4-({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}methyl)benzonitrile. Both share the 3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl thioether core, with the primary difference being the substituent attached to the sulfur. In these hydrazides, it is a propionic acid arylidene/aryl-ethylidene-hydrazide group, while in the target compound, it is a 4-cyanobenzyl group. This similarity highlights the potential for further structural modifications and the potential for developing new biologically active compounds by manipulating the substituents on the sulfur atom.

2-Amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines

Compound Description: This series comprises six novel pyrrolo[2,3-d]pyrimidine derivatives designed as potential TS inhibitors with antitumor and antibacterial activities [, ]. These compounds were synthesized from a key intermediate and incorporated various aryl thiols at the 5-position. Notably, the analogues containing 3',4'-dichloro and 4'-nitro substituents demonstrated potent inhibition of human TS.

Relevance: These compounds, while belonging to the pyrrolo[2,3-d]pyrimidine class, offer valuable insights into the structural features crucial for TS inhibition. Their shared activity with quinazolinone-based TS inhibitors, such as 4-({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}methyl)benzonitrile, suggests that the 5-[(substituted phenyl)sulfanyl] group in these pyrrolo[2,3-d]pyrimidines might mimic the structural features of the quinazolinone core necessary for interacting with TS. This comparison highlights the potential for exploring different heterocyclic scaffolds with similar substitution patterns to identify novel TS inhibitors.

Thio Analogues of Dihydroalkoxybenzyloxopyrimidines (S-DABOs)

Compound Description: This group of compounds represents thio analogues of dihydroalkoxybenzyloxopyrimidines (DABOs), a class of non-nucleoside reverse transcriptase inhibitors known to inhibit HIV-1 multiplication in vitro []. The introduction of alkylthio or cycloalkylthio substituents at the C-2 position of the pyrimidine ring in these S-DABOs led to increased potency compared to their alkyloxy or cycloalkyloxy counterparts. Furthermore, adding a methyl group at the 3'-position of the benzyl group reduced cytotoxicity, resulting in more selective compounds.

Relevance: While not directly featuring a quinazolinone ring, the S-DABOs showcase the significance of thioether linkages in the context of antiviral activity. This finding supports the potential of 4-({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}methyl)benzonitrile to exhibit antiviral properties due to its thioether linkage. The SAR studies within the S-DABOs further emphasize the potential for optimizing the structure of the target compound by manipulating the substituents on both the pyrimidine ring and the benzyl group to enhance potency and reduce cytotoxicity.

Quinazoline Antifolates with Modifications to the C2-methyl Substituent

Compound Description: This series focuses on modifying the potent TS inhibitor 1-[[N-[4-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N- prop-2-ynylamino]benzoyl]amino]methyl]-3-nitrobenzene []. These modifications involved replacing the C2-methyl group with functionalized alkyl substituents. The synthesis involved coupling an appropriately substituted aniline derivative with a 6-(bromomethyl)-2-(acetoxymethyl)-3,4-dihydro-4-oxoquinazoline, followed by nucleophilic substitution at the C2 position. The resulting compounds showed good TS inhibition and growth inhibition activities.

Relevance: This series highlights the flexibility and potential for modification at the C2 position of the quinazolinone ring in 4-({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}methyl)benzonitrile while retaining biological activity. While the target compound already has a thioether group at the C2 position, this research demonstrates that further modifications within this substituent could be explored to potentially enhance potency and improve physicochemical properties. The observation that various nucleophiles can be introduced at the C2 position provides a broad scope for structural diversity and optimization.

Quinazoline Antifolates with Glutamic Acid Replacements

Compound Description: This series explores the replacement of the glutamic acid residue in the potent TS inhibitor N-[4-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-prop-2-ynylamino]benzoyl]-L-glutamic acid (ICI 198583) with other alpha-amino acids []. The goal was to develop analogues with equivalent TS inhibitory potency but reduced cytotoxicity. The resulting compounds retained TS inhibition but generally required the reduced folate carrier (RFC) for transport into cells and exhibited lower cytotoxicity compared to ICI 198583.

Relevance: This series provides valuable insights into the importance of the glutamic acid residue in ICI 198583 for cellular uptake and cytotoxicity. Although 4-({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}methyl)benzonitrile does not contain a glutamic acid residue, understanding the structure-activity relationships in this series can inform future modifications of the target compound. For example, introducing a glutamic acid or similar amino acid moiety could be explored to potentially enhance cellular uptake and improve its cytotoxic profile.

Diphenyl Sulfones and Sulfoxides as Lipophilic TS Inhibitors

Compound Description: This series investigates diphenyl sulfoxides and sulfones as nonclassical, lipophilic TS inhibitors []. The compounds were designed using a structure-based approach, and a crystal structure of one sulfoxide analogue complexed with E. coli TS was solved. This structural information, coupled with computational studies, revealed enantioselective binding of the sulfoxide, highlighting the importance of specific stereochemistry for optimal interaction with TS.

Relevance: Although not directly containing a quinazolinone ring, this series provides valuable insights into the design of lipophilic TS inhibitors. The use of diphenyl sulfones and sulfoxides as scaffolds for TS inhibition offers an alternative approach to the quinazolinone-based inhibitors like 4-({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}methyl)benzonitrile. The structural and computational studies underscore the importance of considering stereochemistry and lipophilicity in the design of TS inhibitors, potentially guiding future modifications of the target compound to enhance potency and improve its pharmacokinetic properties.

Properties

CAS Number

754196-68-4

Product Name

4-({[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)benzonitrile

IUPAC Name

4-[[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzonitrile

Molecular Formula

C23H17N3O2S

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C23H17N3O2S/c1-28-19-12-10-18(11-13-19)26-22(27)20-4-2-3-5-21(20)25-23(26)29-15-17-8-6-16(14-24)7-9-17/h2-13H,15H2,1H3

InChI Key

LZSUDYDUCNOPHB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C#N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.